molecular formula C18H19NOS B14390932 N-(Benzenecarbothioyl)-N-(butan-2-yl)benzamide CAS No. 89873-86-9

N-(Benzenecarbothioyl)-N-(butan-2-yl)benzamide

Cat. No.: B14390932
CAS No.: 89873-86-9
M. Wt: 297.4 g/mol
InChI Key: IMUPGNPTBPCVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzenecarbothioyl)-N-(butan-2-yl)benzamide is an organic compound that belongs to the class of thioamides It is characterized by the presence of a benzenecarbothioyl group and a butan-2-yl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzenecarbothioyl)-N-(butan-2-yl)benzamide typically involves the reaction of benzenecarbothioyl chloride with butan-2-ylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioamide group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Benzenecarbothioyl)-N-(butan-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted benzamides or thioamides.

Scientific Research Applications

N-(Benzenecarbothioyl)-N-(butan-2-yl)benzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Benzenecarbothioyl)-N-(butan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzamide core can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(Benzenecarbothioyl)-N-methylbenzamide: Similar structure but with a methyl group instead of a butan-2-yl group.

    N-(Benzenecarbothioyl)-N-ethylbenzamide: Similar structure but with an ethyl group instead of a butan-2-yl group.

    N-(Benzenecarbothioyl)-N-propylbenzamide: Similar structure but with a propyl group instead of a butan-2-yl group.

Uniqueness

N-(Benzenecarbothioyl)-N-(butan-2-yl)benzamide is unique due to the presence of the butan-2-yl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the butan-2-yl group can enhance the compound’s binding affinity to specific molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

89873-86-9

Molecular Formula

C18H19NOS

Molecular Weight

297.4 g/mol

IUPAC Name

N-(benzenecarbonothioyl)-N-butan-2-ylbenzamide

InChI

InChI=1S/C18H19NOS/c1-3-14(2)19(17(20)15-10-6-4-7-11-15)18(21)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3

InChI Key

IMUPGNPTBPCVDT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C(=O)C1=CC=CC=C1)C(=S)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.